molecular formula C22H23N3O3S B2385767 N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 899994-20-8

N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide

Cat. No.: B2385767
CAS No.: 899994-20-8
M. Wt: 409.5
InChI Key: HKAUHRUFRVJUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring, a quinazoline ring, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide typically involves multiple steps, starting with the construction of the quinazoline core This can be achieved through the cyclization of o-aminobenzonitrile derivatives with carbonyl compounds under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide

  • N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)acetamide

  • N-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one

Uniqueness: N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide stands out due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to interact with multiple molecular targets simultaneously makes it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-20(23-15-8-9-18-19(12-15)28-14-27-18)13-29-21-16-6-2-3-7-17(16)24-22(25-21)10-4-1-5-11-22/h2-3,6-9,12,24H,1,4-5,10-11,13-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAUHRUFRVJUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.